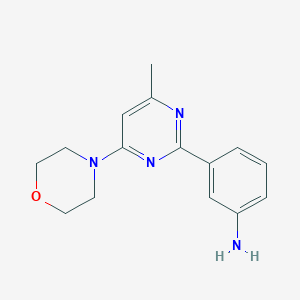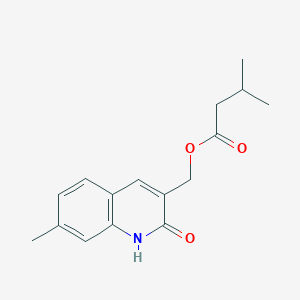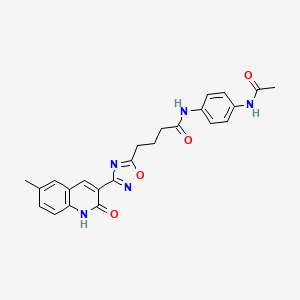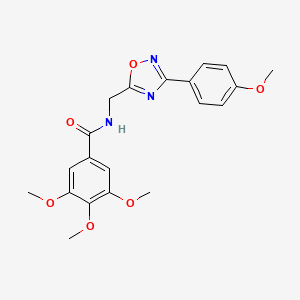
3-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. The compound is also known as MMPI or TAK-165 and belongs to the class of tyrosine kinase inhibitors.
作用机制
The mechanism of action of MMPI involves the inhibition of tyrosine kinase activity. Tyrosine kinase is an enzyme that plays a crucial role in cell signaling and proliferation. MMPI binds to the ATP-binding site of tyrosine kinase, preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
MMPI has several biochemical and physiological effects. In vitro studies have shown that MMPI inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. MMPI also inhibits the migration and invasion of cancer cells. In vivo studies have shown that MMPI inhibits tumor growth and metastasis in animal models. MMPI has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
实验室实验的优点和局限性
The advantages of using MMPI in lab experiments include its specificity for tyrosine kinase inhibition, its ability to inhibit multiple signaling pathways, and its potential as a therapeutic agent for cancer treatment. The limitations of using MMPI in lab experiments include its low solubility in water, its toxicity at high doses, and the need for expertise in organic chemistry for its synthesis.
未来方向
There are several future directions for MMPI research. One direction is to optimize the synthesis method of MMPI to improve its yield and purity. Another direction is to investigate the efficacy of MMPI in combination with other tyrosine kinase inhibitors and chemotherapeutic agents. Additionally, the role of MMPI in the treatment of other diseases, such as autoimmune diseases and inflammatory disorders, can be explored. Finally, the development of MMPI analogs with improved pharmacokinetic properties and reduced toxicity can be pursued.
Conclusion
In conclusion, 3-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline is a promising pharmaceutical agent with potential applications in cancer treatment. The synthesis of MMPI is a complex process that requires expertise in organic chemistry. MMPI inhibits tyrosine kinase activity and has several biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis. MMPI has advantages and limitations for lab experiments, and several future directions for research can be pursued.
合成方法
The synthesis of 3-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline involves several steps. The first step involves the reaction of 2-chloro-4-methyl-6-(morpholin-4-yl)pyrimidine with sodium azide to produce 2-azido-4-methyl-6-(morpholin-4-yl)pyrimidine. The second step involves the reaction of 2-azido-4-methyl-6-(morpholin-4-yl)pyrimidine with 3-aminophenol to produce 3-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline. The synthesis of MMPI is a complex process that requires expertise in organic chemistry.
科学研究应用
The primary scientific research application of MMPI is in the field of cancer research. MMPI is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are overexpressed in various cancers, including breast, lung, and colon cancer. MMPI has been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
3-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-9-14(19-5-7-20-8-6-19)18-15(17-11)12-3-2-4-13(16)10-12/h2-4,9-10H,5-8,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMKQWXLXSCJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC(=CC=C2)N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692551.png)



![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)






